

An In-depth Technical Guide to Butoxycarbonyl-PEG5-sulfonic acid

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Compound of Interest

Compound Name: *Butoxycarbonyl-PEG5-sulfonic acid*

Cat. No.: *B611232*

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Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a comprehensive overview of **Butoxycarbonyl-PEG5-sulfonic acid** (Boc-PEG5-SO₃H), a heterobifunctional linker crucial for the development of advanced therapeutics. The document details the molecule's physicochemical properties, its application in Proteolysis Targeting Chimeras (PROTACs), and protocols for its characterization and use.

Core Properties of Butoxycarbonyl-PEG5-sulfonic acid

Butoxycarbonyl-PEG5-sulfonic acid is a chemical linker molecule characterized by three key components: a tert-butoxycarbonyl (Boc) protected amine, a five-unit polyethylene glycol (PEG) chain, and a terminal sulfonic acid group. The Boc group offers a stable protecting group for the amine, which can be selectively removed under acidic conditions. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate molecules.^[1]^[2] The terminal sulfonic acid group can participate in various chemical reactions, including esterification and amidation.^[1]

Data Presentation: Physicochemical Properties

Property	Value	Reference(s)
Molecular Formula	C ₁₇ H ₃₄ O ₁₀ S	[3]
Molecular Weight	430.51 g/mol	[3][4]
CAS Number	1817735-28-6	[3][4]
Purity	Typically ≥95%	[1]
Appearance	Varies (often a solid or oil)	-
Solubility	Soluble in water, DMSO, DMF, DCM	[1]
Storage Conditions	-20°C, sealed, dry	[4]

Application in PROTAC Synthesis

Butoxycarbonyl-PEG5-sulfonic acid is primarily utilized as a linker in the synthesis of PROTACs.[3][5][6][7] PROTACs are heterobifunctional molecules that co-opt the body's own ubiquitin-proteasome system (UPS) to selectively degrade target proteins of interest (POIs).[8] [9] A PROTAC molecule consists of three parts: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[10][11]

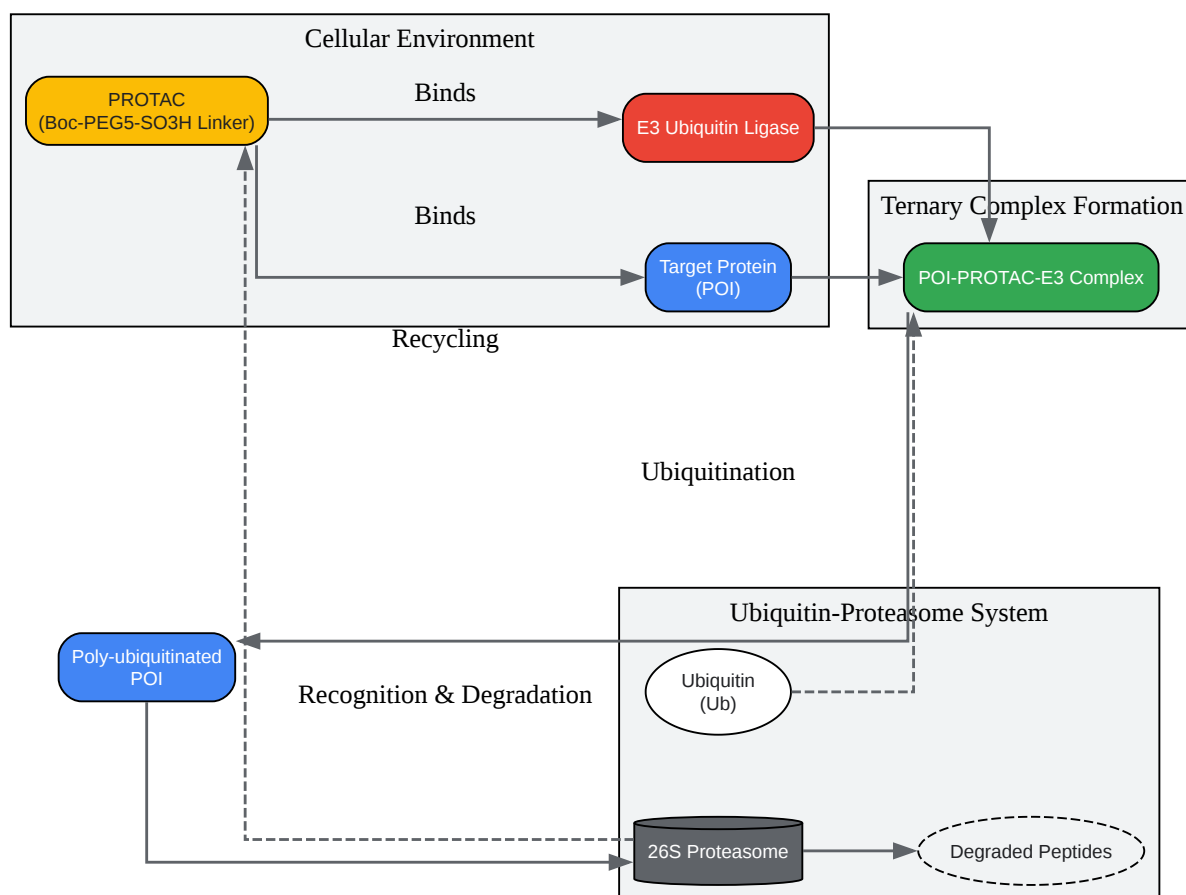
The PEG5 linker provides the necessary length and flexibility to facilitate the formation of a stable ternary complex between the target protein and the E3 ligase, which is a critical step for subsequent ubiquitination and degradation.[12] The sulfonic acid moiety can be used as a handle for conjugation to either the target protein ligand or the E3 ligase ligand.

PROTAC Mechanism of Action

The general mechanism by which a PROTAC induces protein degradation is as follows:

- **Ternary Complex Formation:** The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex.[12]
- **Ubiquitination:** Within the complex, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 conjugating enzyme to lysine residues on the surface of the target protein.[9]

- Proteasomal Recognition: The polyubiquitinated target protein is then recognized by the 26S proteasome.[9][12]
- Degradation: The proteasome unfolds and degrades the target protein into small peptides, while the PROTAC molecule is released and can act catalytically to induce the degradation of another target protein molecule.[9][12]



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Caption: Logical workflow of the PROTAC mechanism of action.

Experimental Protocols

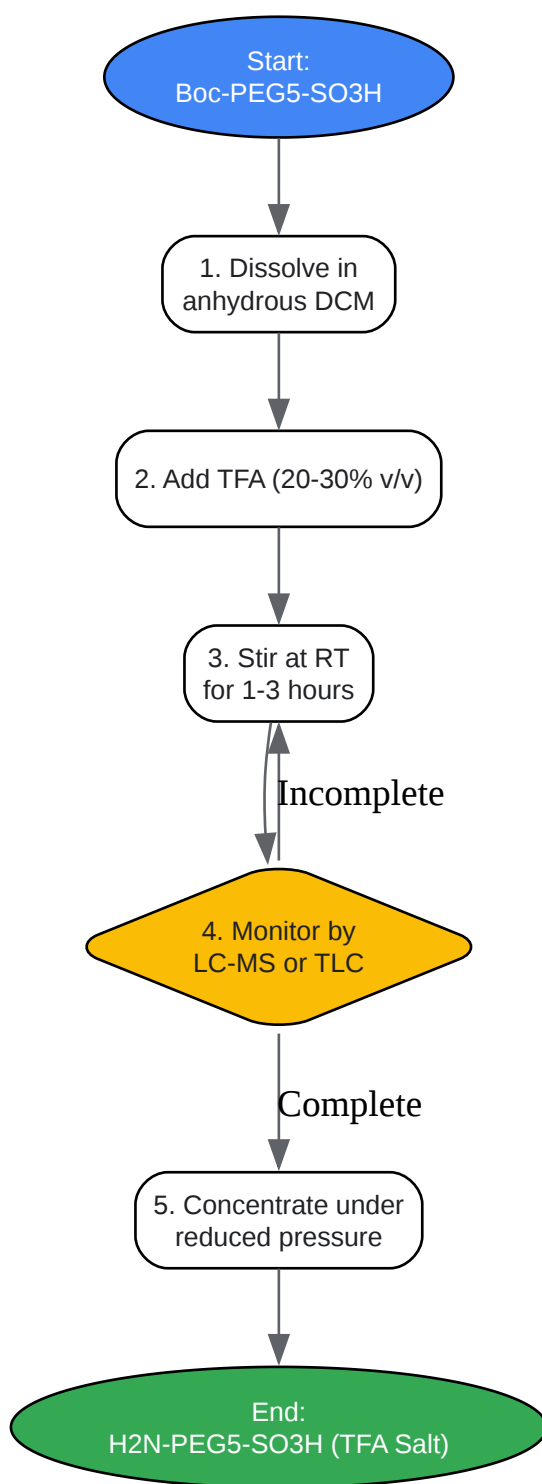
The following sections provide detailed methodologies for the characterization and modification of **Butoxycarbonyl-PEG5-sulfonic acid**. These protocols are adapted from established procedures for similar PEG-linker molecules.[\[13\]](#)[\[14\]](#)[\[15\]](#)

3.1. Boc Group Deprotection

This protocol describes the removal of the Boc protecting group to expose the primary amine, a common step before conjugation.

- Materials:
 - **Butoxycarbonyl-PEG5-sulfonic acid**
 - Anhydrous Dichloromethane (DCM)
 - Trifluoroacetic acid (TFA)
 - Round-bottom flask
 - Magnetic stirrer
 - Rotary evaporator
- Procedure:
 - Dissolve **Butoxycarbonyl-PEG5-sulfonic acid** (1.0 equivalent) in anhydrous DCM (approx. 10 mL per gram of substrate) in a round-bottom flask.
 - Slowly add TFA to the stirred solution (typically 20-30% v/v).
 - Stir the reaction at room temperature for 1-3 hours.
 - Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

- Upon completion, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
- The resulting deprotected product ($\text{H}_2\text{N-PEG5-SO}_3\text{H}$) as a TFA salt can often be used in the next step without further purification.



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Caption: Experimental workflow for Boc group deprotection.

3.2. Characterization by NMR Spectroscopy

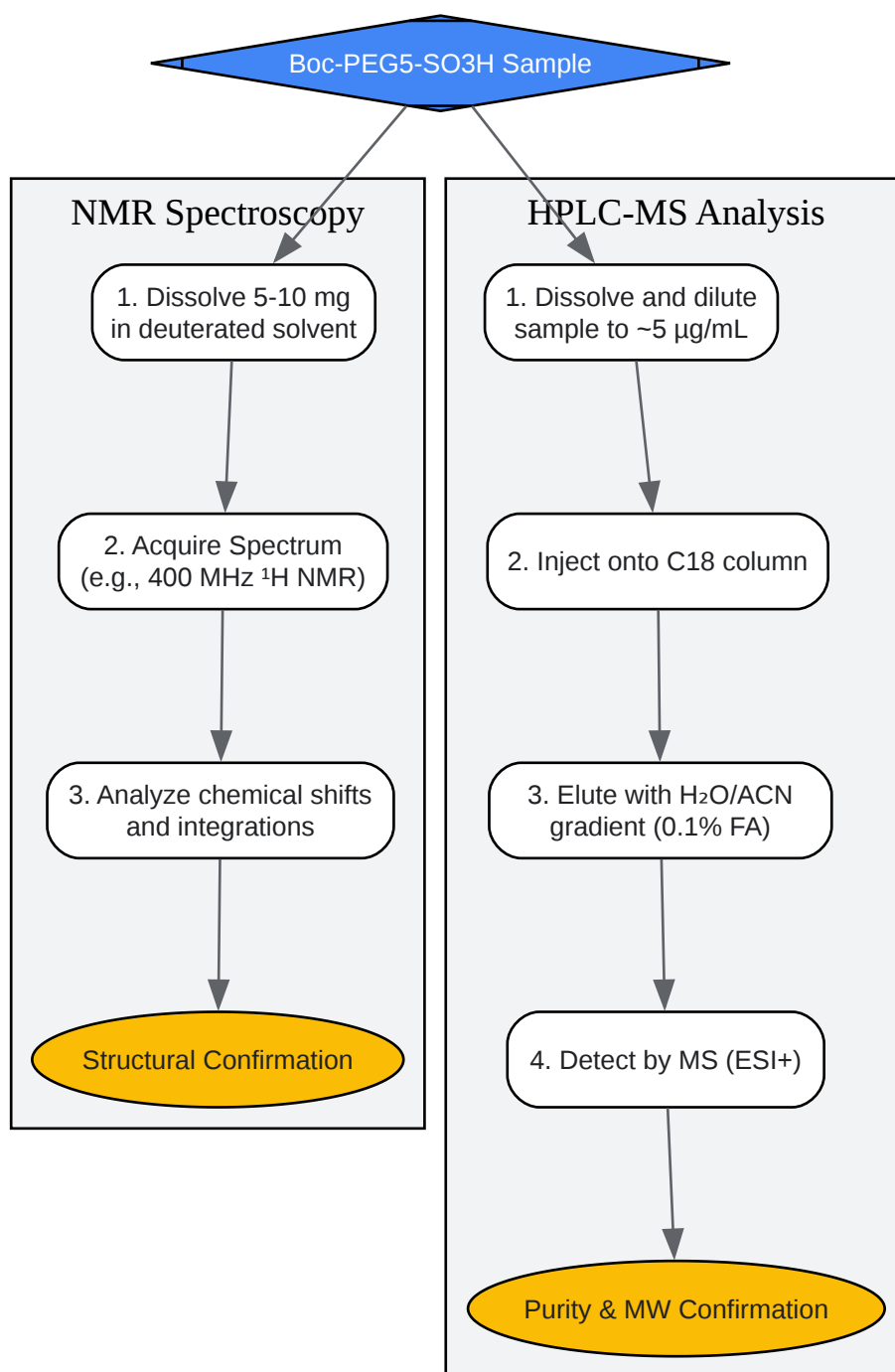
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for confirming the chemical structure of the linker.

- Sample Preparation:
 - Dissolve 5-10 mg of **Butoxycarbonyl-PEG5-sulfonic acid** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).
 - Transfer the solution to a clean, dry NMR tube.
- ¹H NMR Spectroscopy Parameters (400 MHz):
 - Pulse Program: Standard single-pulse experiment.
 - Number of Scans: 16-64 (to achieve a good signal-to-noise ratio).
 - Relaxation Delay: 1-2 seconds.
 - Temperature: 298 K.
- Expected ¹H NMR Signals:
 - A singlet at ~1.4 ppm corresponding to the 9 protons of the Boc group's t-butyl moiety.
 - A series of multiplets in the range of ~3.4-3.7 ppm corresponding to the methylene protons of the PEG backbone.
 - Signals corresponding to the methylene groups adjacent to the sulfonic acid and the Boc-protected amine.

3.3. Characterization by HPLC-MS

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is essential for assessing the purity and confirming the molecular weight of the compound.

- Sample Preparation:
 - Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL.
 - Dilute the stock solution with the initial mobile phase to a working concentration of 1-10 µg/mL.
- LC Conditions (Reversed-Phase):
 - Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-20 minutes is a typical starting point.
 - Flow Rate: 0.2-0.4 mL/min.
 - Detection: UV at 210-220 nm (for amide bonds if conjugated) and MS detector.
- MS Conditions (Positive Ion ESI):
 - Ion Source: Electrospray ionization (ESI).
 - Polarity: Positive.
 - Mass Range: m/z 100-1000.
 - Data Analysis: Identify the molecular ion peak $[M+H]^+$ (expected m/z \approx 431.5) and other common adducts like $[M+Na]^+$.



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Caption: Workflow for structural and purity analysis.

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